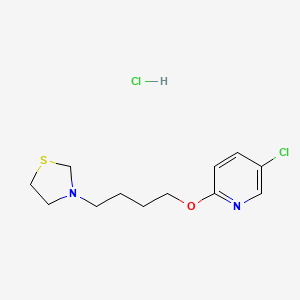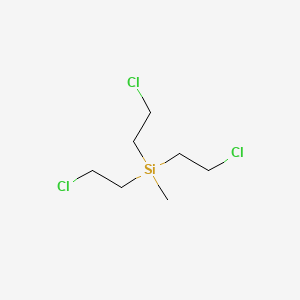
Tris(2-chloroethyl)(methyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-chloroethyl)(methyl)silane is an organosilicon compound with the molecular formula C7H15Cl3Si. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties. The compound consists of a silicon atom bonded to three 2-chloroethyl groups and one methyl group, making it a valuable reagent in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
Tris(2-chloroethyl)(methyl)silane can be synthesized through the reaction of methyltrichlorosilane with 2-chloroethanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
Tris(2-chloroethyl)(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation: It can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic conditions facilitate hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as tris(2-aminoethyl)(methyl)silane or tris(2-hydroxyethyl)(methyl)silane are formed.
Hydrolysis Products: Silanols and hydrochloric acid.
Oxidation Products: Silanols and siloxanes.
科学研究应用
Tris(2-chloroethyl)(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing silicon-containing groups into molecules.
Biology: Employed in the modification of biomolecules for studying their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives.
作用机制
The mechanism of action of tris(2-chloroethyl)(methyl)silane involves the reactivity of the silicon atom with various nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-carbon or silicon-oxygen bonds. This reactivity is exploited in various synthetic and industrial applications .
相似化合物的比较
Similar Compounds
Tris(2-chloroethoxy)(methyl)silane: Similar in structure but with ethoxy groups instead of ethyl groups.
Trichloro(2-chloroethyl)silane: Contains three chlorine atoms bonded to silicon instead of three 2-chloroethyl groups.
Tris(trimethylsilyl)silane: Contains trimethylsilyl groups instead of 2-chloroethyl groups.
Uniqueness
Tris(2-chloroethyl)(methyl)silane is unique due to its combination of 2-chloroethyl and methyl groups bonded to silicon, providing distinct reactivity and applications compared to other similar compounds. Its ability to undergo various substitution and oxidation reactions makes it a valuable reagent in both research and industrial settings .
属性
CAS 编号 |
51664-57-4 |
|---|---|
分子式 |
C7H15Cl3Si |
分子量 |
233.6 g/mol |
IUPAC 名称 |
tris(2-chloroethyl)-methylsilane |
InChI |
InChI=1S/C7H15Cl3Si/c1-11(5-2-8,6-3-9)7-4-10/h2-7H2,1H3 |
InChI 键 |
YWCDQCDOPDOKHV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](CCCl)(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


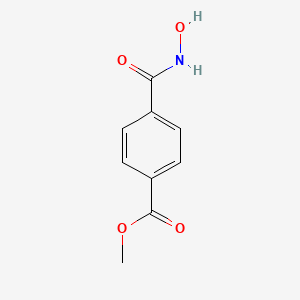
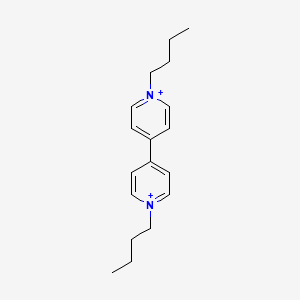

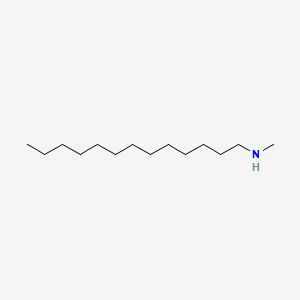

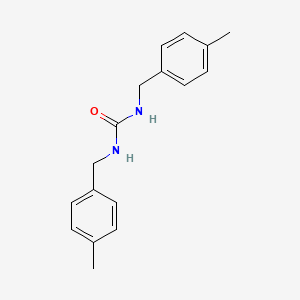
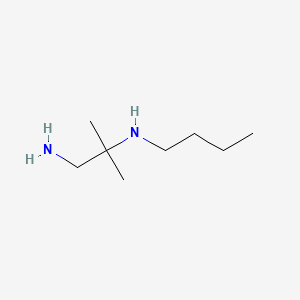
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
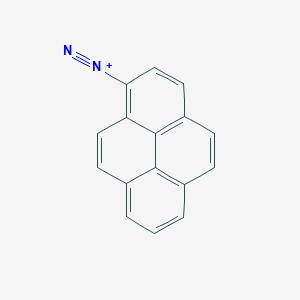
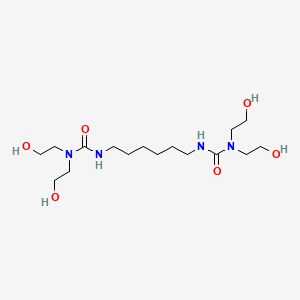
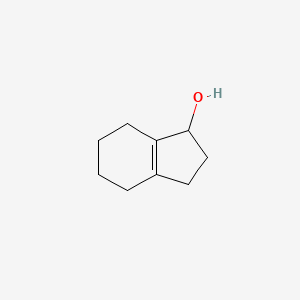

![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)
